

sodium 4-(pivaloyloxy)benzenesulfonate

literature review

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Compound of Interest

Compound Name: Sodium 4-(pivaloyloxy)benzenesulfonate

Cat. No.: B066988

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An In-depth Technical Guide to **Sodium 4-(Pivaloyloxy)benzenesulfonate**

Introduction

Sodium 4-(pivaloyloxy)benzenesulfonate is a specialized organic compound that stands at the intersection of synthetic chemistry and pharmaceutical sciences. Its chemical architecture, featuring a pivaloyl ester attached to a benzenesulfonate backbone, suggests a deliberate design for applications in drug development, likely as a prodrug moiety. The pivaloyloxy group, a sterically hindered ester, is a well-established promoietty used to enhance lipophilicity and modulate the pharmacokinetic profiles of parent drug molecules.^[1] Concurrently, the sodium sulfonate group imparts significant aqueous solubility. This intriguing combination of a lipophilic, cleavable ester and a highly polar, water-solubilizing group makes **sodium 4-(pivaloyloxy)benzenesulfonate** a compound of significant interest for researchers and drug development professionals aiming to overcome challenges in drug delivery.

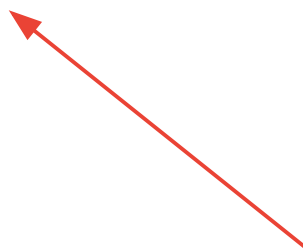
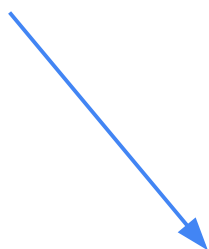
This technical guide provides a comprehensive review of **sodium 4-(pivaloyloxy)benzenesulfonate**, covering its synthesis, physicochemical properties, and, most critically, its potential applications as a prodrug. The narrative is grounded in established chemical principles and supported by authoritative references to provide a field-proven perspective on its utility.

Chemical Structure and Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.

Chemical Structure Diagram

Pivaloyloxy Group
(Lipophilic Promolety)



Sodium Sulfonate Group
(Solubilizing Moiety)

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Caption: Chemical structure of **Sodium 4-(pivaloyloxy)benzenesulfonate**.

Physicochemical Data

The following table summarizes the key physicochemical properties of **sodium 4-(pivaloyloxy)benzenesulfonate**, compiled from various chemical suppliers and databases.

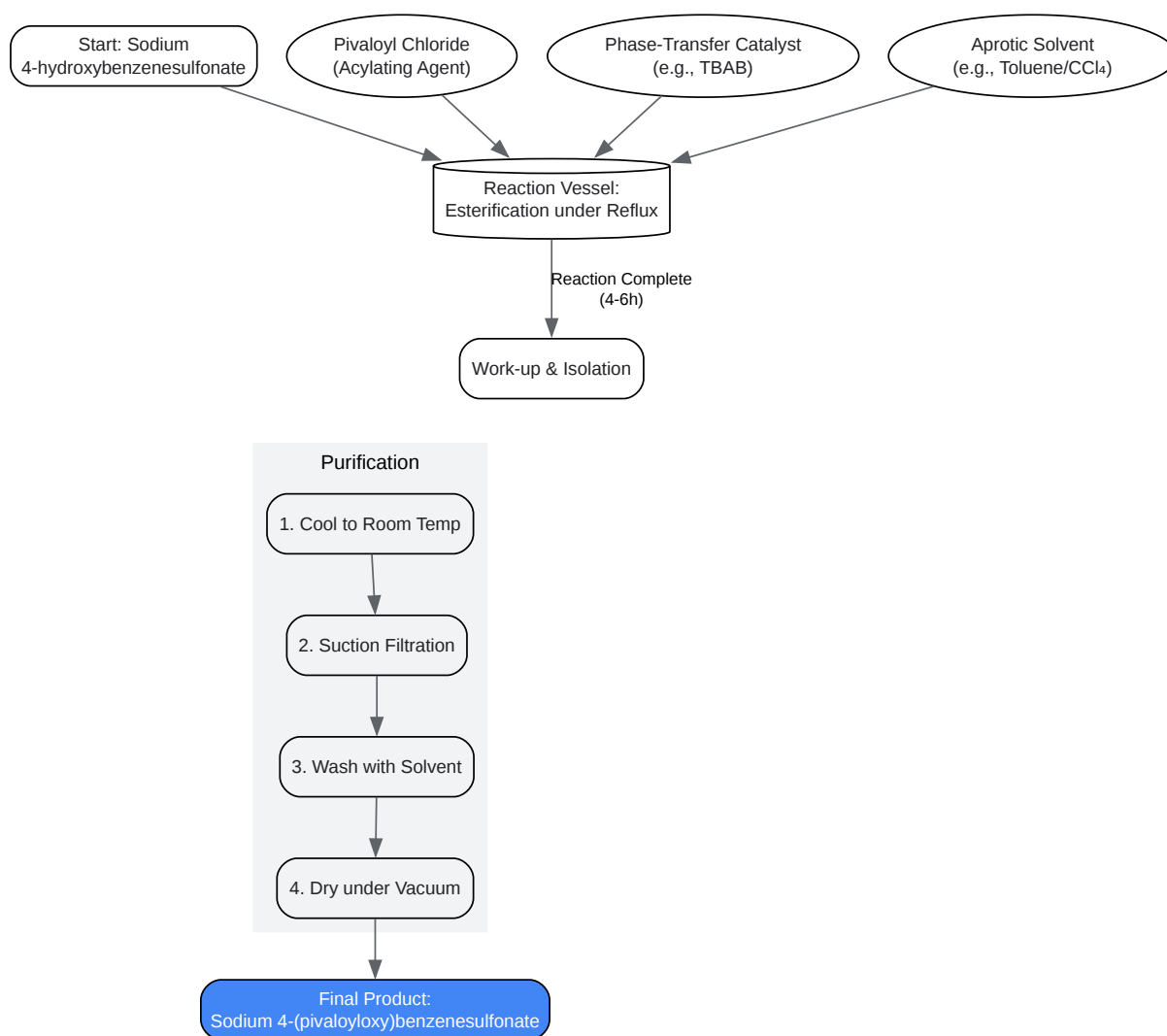
Property	Value	Source
CAS Number	188114-91-2	[2]
Molecular Formula	C ₁₁ H ₁₃ NaO ₅ S	[3]
Molecular Weight	280.27 g/mol	[3]
IUPAC Name	sodium 4-[(2,2-dimethylpropanoyl)oxy]benzenesulfonate	
Synonym(s)	sodium 4-[(pivaloyl)oxy]benzenesulfonate	
Physical Form	Solid, Powder	
Purity	Typically ≥95%	[2]
Storage	Room Temperature, Inert Atmosphere	[3]

Synthesis and Manufacturing

The synthesis of **sodium 4-(pivaloyloxy)benzenesulfonate** is achieved through a straightforward esterification of its phenolic precursor, sodium 4-hydroxybenzenesulfonate. This reaction is an example of nucleophilic acyl substitution, where the phenoxide acts as the nucleophile attacking the electrophilic carbonyl carbon of an acylating agent.

Synthetic Pathway

The most common and industrially scalable approach involves the reaction of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride. The choice of a phase-transfer catalyst is critical for this reaction to proceed efficiently, as the sodium sulfonate salt has poor solubility in many organic solvents where the pivaloyl chloride is most reactive.



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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from analogous synthetic procedures for similar acyloxy benzenesulfonates.^[4]

- **Reactor Setup:** To a 1L four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add sodium 4-hydroxybenzenesulfonate (196 g, 1.0 mol).^{[5][6]}
- **Solvent and Catalyst Addition:** Add a mixed solvent system, such as toluene (300 mL) and tetrachloromethane (600 mL), to the flask. Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 6.4 g, 0.02 mol).
 - **Causality Insight:** The mixed aprotic solvent system is chosen to provide a medium for the reaction while managing the solubility of the reactants.^[4] The phase-transfer catalyst is essential for transporting the phenoxide ion from the solid phase or aqueous interface into the organic phase where it can react with the pivaloyl chloride.
- **Reagent Addition:** Begin stirring the suspension and slowly add pivaloyl chloride (133 g, 1.1 mol) via the dropping funnel over 60 minutes at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.
- **Reaction:** After the addition is complete, heat the mixture to reflux (approximately 140-145°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC. During the reaction, hydrogen chloride gas will be evolved and should be passed through a scrubber.
- **Isolation:** Once the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
- **Purification:** Collect the solid product by suction filtration. Wash the filter cake thoroughly with the recycled filtrate or fresh solvent (toluene) to remove unreacted starting materials and byproducts.
- **Drying:** Dry the resulting white solid under vacuum at 60-70°C to a constant weight to yield the final product, **sodium 4-(pivaloyloxy)benzenesulfonate**.

Application in Drug Development: A Prodrug Strategy

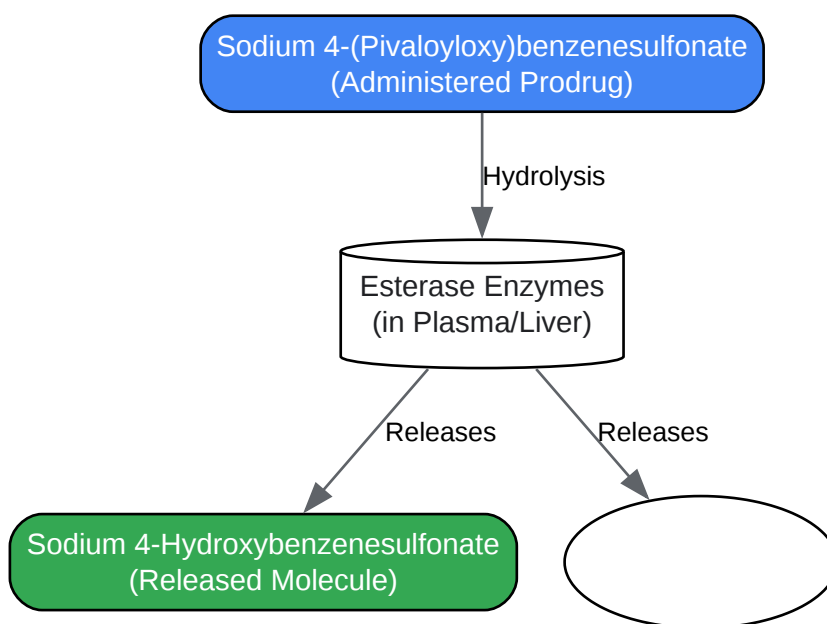
The structure of **sodium 4-(pivaloyloxy)benzenesulfonate** strongly indicates its intended use as a prodrug. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy is employed to overcome undesirable drug properties, such as poor solubility, low bioavailability, or instability.

Mechanism of Action as a Prodrug

The molecule incorporates two key functional groups that govern its behavior as a prodrug: the pivaloyloxy ester and the sodium sulfonate.

- **The Pivaloyloxy Moiety:** Pivaloyl esters are commonly used to mask polar hydroxyl or carboxyl groups on a parent drug.^[1] This masking increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall, leading to improved oral bioavailability. In the body, ubiquitous esterase enzymes recognize and hydrolyze the ester bond, releasing the parent drug.^{[7][8]} The steric bulk of the pivaloyl group can also provide a degree of protection against premature hydrolysis in the acidic environment of the stomach.
- **The Sodium Sulfonate Moiety:** The highly polar sodium sulfonate group confers excellent water solubility to the prodrug form. This is particularly advantageous for formulation, especially for intravenous administration or for creating high-concentration oral solutions.

The dual-functionality suggests a sophisticated prodrug design. The sulfonate group ensures the prodrug itself is highly soluble for formulation and administration, while the pivaloyloxy group facilitates absorption. Once in systemic circulation, esterases would cleave the pivaloyl group to release the active molecule, which in this case would be sodium 4-hydroxybenzenesulfonate.



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Caption: Hypothetical enzymatic cleavage of the prodrug by esterases.

Therapeutic Context

While sodium 4-hydroxybenzenesulfonate itself is not a mainstream therapeutic agent, its structure is a core component of more complex molecules. The benzenesulfonate moiety has been explored in the design of novel antimitotic prodrugs activated by cytochrome P450 (CYP) 1A1, an enzyme overexpressed in certain breast cancer tissues.[9][10][11] This suggests that **sodium 4-(pivaloyloxy)benzenesulfonate** could serve as a water-soluble precursor to an intermediate that is further utilized in the synthesis of targeted cancer therapies. By delivering the 4-hydroxybenzenesulfonate core efficiently, this prodrug could be a key starting point for more complex, targeted therapeutic agents.

Conclusion

Sodium 4-(pivaloyloxy)benzenesulfonate is more than a simple organic salt; it is a thoughtfully designed chemical entity with clear potential in pharmaceutical development. Its synthesis is achievable through established esterification methods, and its unique structure combines the solubility-enhancing properties of a sulfonate with the bioavailability-enhancing characteristics of a pivaloyl ester. This makes it an excellent candidate for a prodrug designed to deliver a phenolic active agent, specifically the 4-hydroxybenzenesulfonate core. For

researchers in drug discovery and development, understanding the synthesis and likely mechanism of action of such specialized intermediates is crucial for innovating the next generation of therapeutics with improved efficacy and patient compliance.

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References

- 1. nbinno.com [nbinno.com]
- 2. chemfish.lookchem.com [chemfish.lookchem.com]
- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 4. CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate - Google Patents [patents.google.com]
- 5. 4-羟基苯磺酸钠 二水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sodium 4-hydroxybenzenesulfonate | C₆H₅NaO₄S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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